[3-(5-Aminopyridin-2-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[3-(5-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZSYTWWIMAJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution and Reduction
- Start with 2-chloropyridine derivatives.
- Nucleophilic attack by phenylmagnesium bromide or similar Grignard reagents to form phenylpyridine intermediates.
- Subsequent reduction of the pyridine ring or its derivatives to obtain the phenylmethanol moiety.
| Step | Reagents | Conditions | Purification |
|---|---|---|---|
| Halogenation | Chlorination agents (e.g., SOCl₂ or PCl₅) | Reflux | Chromatography |
| Nucleophilic substitution | Phenylmagnesium bromide | Room temp to 50°C | Silica gel chromatography |
| Reduction | Catalytic hydrogenation or LiAlH₄ | Hydrogenation at 50-100°C | Filtration and chromatography |
- The use of Grignard reagents allows for effective attachment of phenyl groups to pyridine rings, as demonstrated in the synthesis of related compounds.
- Reduction steps often involve catalytic hydrogenation, which can be optimized for selectivity towards the methanol functionality.
Method B: Palladium-Catalyzed Cross-Coupling
- Brominated or iodinated pyridine derivatives are coupled with phenylboronic acids or esters via Suzuki-Miyaura cross-coupling.
- The resulting biaryl intermediates are then oxidized or reduced to introduce the methanol group.
| Reagent | Conditions | Purification | |
|---|---|---|---|
| Pd catalyst (e.g., Pd(PPh₃)₄) | 80-110°C, inert atmosphere | Chromatography | |
| Phenylboronic acid | Base (e.g., K₂CO₃) | Aqueous/organic solvent mixture | Column chromatography |
- Cross-coupling reactions provide high regioselectivity and yield, especially when halogenated pyridines are used.
- The oxidation of the biaryl intermediates to alcohols can be achieved using oxidants like PCC or Dess–Martin periodinane.
Method C: Multi-Step Synthesis via Halogenation and Amination
- Halogenation of pyridine at the 2-position (e.g., with NBS or Br₂) to afford halogenated intermediates.
- Nucleophilic substitution with amino groups (e.g., ammonia or amines) at the 5-position.
- Reduction of the nitro or imine intermediates to yield the phenylmethanol group.
| Step | Reagents | Conditions | Purification |
|---|---|---|---|
| Halogenation | NBS or Br₂ | Room temperature or reflux | Recrystallization |
| Amination | NH₃ or amines | Elevated temperature, pressure | Chromatography |
| Reduction | NaBH₄ or catalytic hydrogenation | Room temp to 60°C | Filtration and chromatography |
- Halogenation provides regioselectivity, especially when directed by existing substituents.
- Amination steps often require careful control of temperature and solvent to prevent overreaction.
Method D: Reduction of Pyridine Derivatives with Borane
- Starting from pyridine derivatives bearing suitable leaving groups, reduction with borane complexes yields the phenylmethanol derivatives.
| Reagent | Conditions | Purification |
|---|---|---|
| Borane–tetrahydrofuran complex | 0–60°C, 12–24 h | Chromatography |
| Workup | Quenching with water | Filtration |
- Borane reduction is effective for converting pyridine derivatives into corresponding alcohols with high selectivity.
- The process requires careful handling due to borane's reactivity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| A | 2-Chloropyridine | Phenylmagnesium bromide, LiAlH₄ | Reflux, hydrogenation | Moderate to high | Straightforward, scalable | Over-reduction risk |
| B | Halogenated pyridine | Phenylboronic acid, Pd catalyst | 80–110°C, inert atmosphere | High | High regioselectivity | Requires halogenation step |
| C | Pyridine + halogen | NH₃ or amines | Elevated temperature | Variable | Good regioselectivity | Multi-step process |
| D | Pyridine derivatives | Borane complex | 0–60°C, 12–24 h | Good | Selective reduction | Handling hazards |
Research Findings and Observations
- Reaction Optimization: Studies indicate that temperature control, choice of solvent, and catalyst loading significantly influence yield and selectivity.
- Purification Techniques: Silica gel chromatography, preparative HPLC, and recrystallization are commonly employed to isolate high-purity compounds.
- Industrial Relevance: Continuous flow reactors and microwave-assisted synthesis are emerging methods to scale these reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-(5-Aminopyridin-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanol derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Muscarinic Acetylcholine Receptor Modulation
Research indicates that compounds related to [3-(5-Aminopyridin-2-yl)phenyl]methanol exhibit significant activity at muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in mediating several physiological processes, including smooth muscle contraction and neurotransmission. A study highlighted a series of pyridyl derivatives that showed promising positive allosteric modulation of the M3 mAChR, suggesting that this compound could serve as a scaffold for developing selective mAChR modulators .
Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor. A library of 3-aminopyridin-2-one derivatives, including those derived from this compound, demonstrated efficacy against various kinases, indicating its potential role in cancer therapy . The structural modifications around the pyridine ring were found to influence the binding affinity and selectivity towards specific kinase targets.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the aminopyridine moiety followed by coupling reactions to introduce the phenyl group. For instance, one synthetic approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired biaryl structure .
Case Study: Synthesis and Characterization
In a documented case study, researchers synthesized a related compound using a method that included the reaction of 5-amino-2-pyridinecarboxylic acid with phenylboronic acid under Suzuki coupling conditions. The product was characterized using NMR and mass spectrometry, confirming the structure and purity necessary for biological testing .
Cancer Treatment
The modulation of mAChRs and inhibition of specific kinases positions this compound as a candidate for cancer therapy. By targeting pathways involved in cell proliferation and survival, this compound could contribute to novel treatment strategies for cancers characterized by aberrant signaling through these receptors or kinases .
Neurological Disorders
Given its interaction with mAChRs, there is potential for this compound in treating neurological disorders such as Alzheimer's disease, where cholinergic signaling is disrupted. The ability to modulate these receptors could enhance cognitive function or mitigate symptoms associated with cholinergic deficits .
Data Summary Table
Mechanism of Action
The mechanism of action of [3-(5-Aminopyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Amino Groups: Halogenated derivatives (e.g., 5-iodo or 5-chloro) exhibit reduced solubility in polar solvents compared to amino-substituted analogues, which engage in hydrogen bonding .
- Methoxy vs. Hydroxymethyl : Methoxy groups enhance lipophilicity, whereas hydroxymethyl groups improve aqueous solubility .
- Pyrimidine vs.
Key Observations :
- Condensation Reactions: The target compound and its pyrimidine analogues often employ malononitrile or similar nitrile reagents, yielding moderate to high efficiency (70–80%) .
- Coupling Agents: Amide-forming reactions (e.g., for 2-(methylamino)pyridine-3-methanol) require coupling agents like WSC·HCl, resulting in slightly lower yields due to side reactions .
Photophysical and Solubility Properties
Data from fluorescence and solvent interaction studies:
Key Observations :
Key Observations :
- Pharmaceutical Potential: The amino-hydroxymethyl motif is recurrent in kinase-targeting intermediates, though the target compound’s exact biological role requires further validation .
- Materials Science : Pyrimidine-linked derivatives are prioritized for metal-organic frameworks (MOFs) due to their rigid geometry .
Biological Activity
[3-(5-Aminopyridin-2-yl)phenyl]methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of enzyme modulation and receptor interactions. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of an aminopyridine moiety linked to a phenolic structure. Its chemical formula is , which indicates it contains both nitrogen and oxygen functionalities that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 216.24 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its ability to interact with various biological targets, including enzymes and receptors. The amino group on the pyridine ring can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have indicated its potential role in inhibiting beta-secretase (BACE), which is significant in the context of Alzheimer's disease due to its involvement in amyloid precursor protein processing .
Receptor Modulation
Additionally, this compound may modulate receptor activity through competitive or non-competitive inhibition. This modulation can lead to altered signaling pathways that are crucial for various physiological processes.
Study 1: Inhibition of BACE Activity
In a study investigating compounds that inhibit BACE activity, this compound was identified as a promising candidate. The study demonstrated that this compound significantly reduced BACE-mediated amyloid-beta production in vitro, suggesting its potential utility in Alzheimer's disease therapy .
Study 2: Antiproliferative Effects
Another research effort focused on the antiproliferative effects of this compound on cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation in acute myeloid leukemia (AML) models, highlighting its potential as an anticancer agent .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for [3-(5-Aminopyridin-2-yl)phenyl]methanol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with substituted phenyl groups followed by reduction or functional group interconversion. For example:
Suzuki-Miyaura Coupling : A boronic acid derivative of pyridine can be coupled with a halogenated benzyl alcohol precursor under palladium catalysis .
Reductive Amination : If the amino group is introduced post-coupling, use NaBH₄ or Pd/C hydrogenation to reduce intermediates.
-
Purity Optimization :
-
Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
-
Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.5 ppm for aromatic protons, δ 4.6 ppm for -CH₂OH) .
- Key Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| LogP | ~1.8 (estimated) |
| Canonical SMILES | C1=CC(=CC(=C1)CO)C2=NC(=CC=N2)N |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- FT-IR : Identify -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
- NMR : ¹H/¹³C NMR to resolve aromatic protons and carbons (e.g., pyridine ring protons at δ 8.0–8.5 ppm).
- X-ray Crystallography : Resolve 3D structure; similar pyridine-methanol derivatives show planar aromatic systems with dihedral angles <10° between rings .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (HOMO/LUMO, dipole moment) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural modifications. Address them by:
Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .
Structural Analog Comparison : Replace the -NH₂ group with -Cl or -OCH₃ to assess functional group contributions (see table below) .
| Derivative | IC₅₀ (µM) | LogP | Notes |
|---|---|---|---|
| -NH₂ (parent compound) | 12.3 | 1.8 | Moderate cytotoxicity |
| -Cl | 8.7 | 2.3 | Enhanced membrane permeability |
| -OCH₃ | 25.1 | 1.5 | Reduced activity |
Q. How can computational models predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Use in silico tools to estimate ADME properties:
- SwissADME : Predict bioavailability (83% for parent compound), blood-brain barrier permeability (low), and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to serum albumin (e.g., >90% plasma protein binding) using GROMACS .
- QSAR Models : Corrogate LogP and polar surface area (PSA) with intestinal absorption (e.g., PSA <90 Ų favors oral bioavailability) .
Q. What experimental designs are optimal for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer : Follow a tiered approach:
In Vitro Kinase Assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM. Use ATP-concentration-dependent assays to identify competitive inhibition.
Co-crystallization : Resolve kinase-inhibitor complexes (e.g., PDB deposition) to identify binding motifs.
Mutagenesis Studies : Replace key residues (e.g., gatekeeper methionine) to validate binding specificity .
Contradictions and Limitations
- Synthetic Yield Variability : reports yields of 67–81% for analogous compounds, influenced by substituent electronic effects. Use microwave-assisted synthesis to improve consistency .
- Biological Activity : The amino group’s basicity may reduce solubility at physiological pH; consider prodrug strategies (e.g., acetyl protection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
